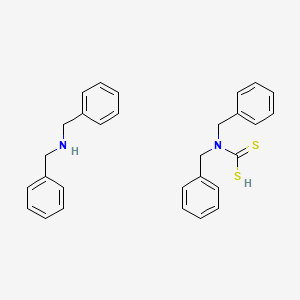
Dibenzylammonium dibenzyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzylammonium dibenzyldithiocarbamate is a chemical compound with the molecular formula C29H30N2S2 and a molecular weight of 470.69 g/mol . It is primarily used for the enrichment of heavy metals and is known for its high purity, typically ≥97.0% . This compound is often utilized in analytical chemistry for the precipitation of trace amounts of heavy metals for subsequent analysis by techniques such as x-ray fluorescence spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions
Dibenzylammonium dibenzyldithiocarbamate can be synthesized through the reaction of dibenzylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:
- A base, such as sodium hydroxide, is introduced to facilitate the reaction.
- The mixture is stirred at room temperature until the reaction is complete, forming dibenzyldithiocarbamate.
- The product is then purified by recrystallization .
Dibenzylamine: is dissolved in an appropriate solvent such as ethanol.
Carbon disulfide: is added to the solution.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions
Dibenzylammonium dibenzyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, amines, or alcohols.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates .
科学的研究の応用
Dibenzylammonium dibenzyldithiocarbamate has a wide range of applications in scientific research:
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the purification of water by removing trace metal contaminants.
作用機序
The mechanism by which dibenzylammonium dibenzyldithiocarbamate exerts its effects involves the formation of complexes with metal ions. The dithiocarbamate group has a high affinity for metal ions, allowing it to effectively bind and precipitate them from solutions. This property is particularly useful in analytical chemistry and environmental science for the detection and removal of trace metals .
類似化合物との比較
Similar Compounds
- Sodium dibenzyldithiocarbamate
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate
Uniqueness
Dibenzylammonium dibenzyldithiocarbamate is unique due to its high purity and specific application in the enrichment of heavy metals. Unlike other dithiocarbamates, it is particularly effective in the precipitation of trace metals, making it valuable in analytical and environmental applications .
特性
CAS番号 |
66216-84-0 |
|---|---|
分子式 |
C29H30N2S2 |
分子量 |
470.7 g/mol |
IUPAC名 |
N-benzyl-1-phenylmethanamine;dibenzylcarbamodithioic acid |
InChI |
InChI=1S/C15H15NS2.C14H15N/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18);1-10,15H,11-12H2 |
InChIキー |
TVQBOCMFTVVKMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



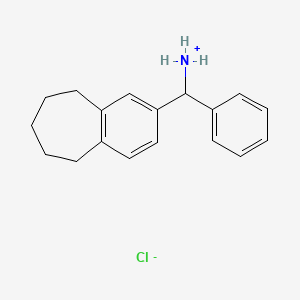
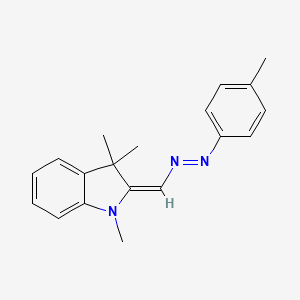
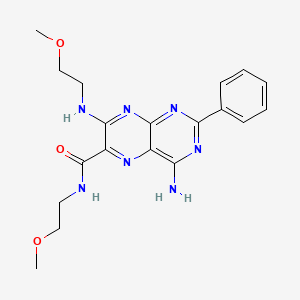
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
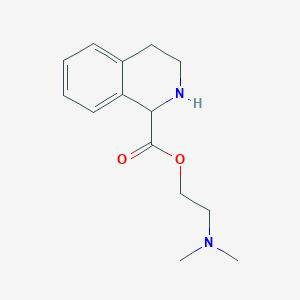
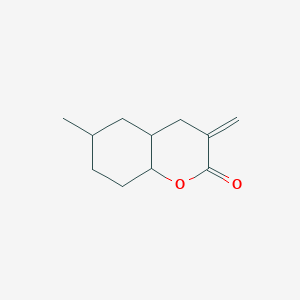


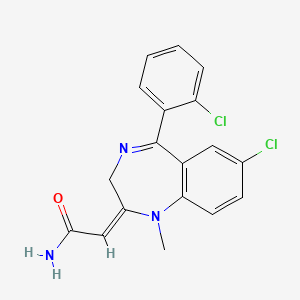
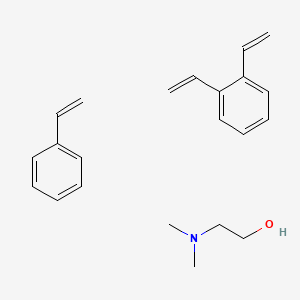
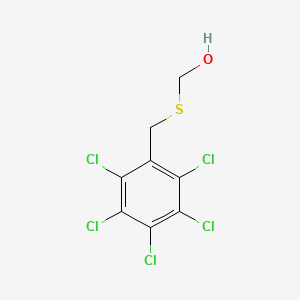
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
